Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H13F3N4O2 and its molecular weight is 338.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammation, respectively.
Mode of Action
This compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This results in promising neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is a significant reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to promising neuroprotective activity . Additionally, the compound shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it is generally understood that factors such as temperature, pH, and the presence of other compounds can influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
Triazolopyrimidines, including Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, are capable of binding in the biological system with a variety of enzymes and receptors . They interact with these biomolecules, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
Triazolopyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They can influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazolopyrimidines are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c1-8-11(13(23)24-2)12(22-14(21-8)19-7-20-22)9-3-5-10(6-4-9)15(16,17)18/h3-7,12H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJOIZVPYUWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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